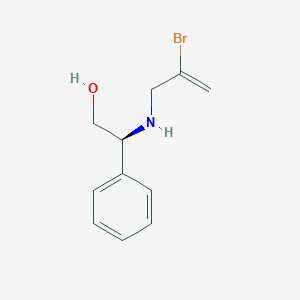![molecular formula C13H17N3O2 B7648600 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol](/img/structure/B7648600.png)
2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol, also known as OXA or OXA-23, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. OXA belongs to the class of oxadiazole compounds and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol involves the inhibition of bacterial cell wall synthesis. This compound binds to the penicillin-binding proteins (PBPs) present in the bacterial cell wall, preventing the formation of peptidoglycan cross-links. This leads to the weakening of the cell wall and ultimately, bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. This compound has also been shown to have low toxicity and good biocompatibility, making it a promising candidate for medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol is its broad-spectrum activity against a wide range of bacterial strains. It has also been shown to be effective against antibiotic-resistant strains, making it a promising candidate for the development of new antibiotics. However, one of the limitations of this compound is its relatively low potency compared to other antibiotics.
Orientations Futures
There are several future directions for research on 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol. One area of research is the development of new analogs of this compound with improved potency and activity against antibiotic-resistant bacteria. Another area of research is the investigation of the potential applications of this compound in other areas of medical research, such as cancer treatment and drug delivery.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. It has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in the development of new antibiotics. While there are limitations to its use, this compound remains a promising candidate for further research in the field of medical science.
Méthodes De Synthèse
The synthesis of 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol involves the reaction of 2-phenylethanol with 5-ethyl-1,3,4-oxadiazole-2-carboxylic acid in the presence of a catalyst. The resulting product is then treated with methylamine to obtain the final compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol has been extensively studied for its potential applications in medical research. One of the most significant areas of research is the development of new antibiotics to combat antibiotic-resistant bacteria. This compound has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics.
Propriétés
IUPAC Name |
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-12-15-16-13(18-12)8-14-11(9-17)10-6-4-3-5-7-10/h3-7,11,14,17H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFDKTGFRNQKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CNC(CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]benzonitrile](/img/structure/B7648518.png)
![2-(oxolan-2-yl)-4-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methyl]morpholine](/img/structure/B7648526.png)
![N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B7648534.png)
![Oxolan-3-yl-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648542.png)
![N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide](/img/structure/B7648548.png)
![5-bromo-2-[[(2R)-2-hydroxypropyl]amino]benzonitrile](/img/structure/B7648553.png)
![5-Methyl-2-[1-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7648568.png)
![3-(2,6-Dimethyloxan-4-yl)-1-(2-hydroxyethyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B7648580.png)
![1-[1-[4-(3-Fluorophenyl)butan-2-yl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7648587.png)
![2-[4-(3-Fluorophenyl)butan-2-yl-methylamino]ethanol](/img/structure/B7648605.png)
![N-(1,3-dioxolan-2-ylmethyl)-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine](/img/structure/B7648608.png)
![Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate](/img/structure/B7648616.png)

